molecular formula C10H9IN2O2 B2396650 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 1528991-21-0

1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B2396650
CAS No.: 1528991-21-0
M. Wt: 316.098
InChI Key: NMXLSPXXUCMDPZ-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H9IN2O2 and its molecular weight is 316.098. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optical Properties

Diketopyrrolopyrroles (DPPs) and their derivatives, including dihydropyrimidines, are renowned for their extensive applications in dyes, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The research into these compounds has been propelled by their straightforward synthesis, good stability, and nearly perfect fluorescence quantum yield. Their structural modification, such as the extension of the DPP chromophore, results in significant alterations in both linear and nonlinear optical properties, showcasing a strong bathochromic shift in absorption and an increase in the two-photon absorption cross-section. This versatility underscores the compound's potential in the development of advanced optical materials (Grzybowski & Gryko, 2015).

Catalytic Applications and Synthesis of Heterocyclic Compounds

Hybrid catalysts have revolutionized the synthesis of pyranopyrimidine scaffolds, which are pivotal in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research into these scaffolds, including dihydropyrimidines, highlights the versatility of hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, etc.) in synthesizing complex molecules. Such advancements underscore the role of dihydropyrimidine derivatives in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory and Biological Activities

Substituted tetrahydropyrimidine derivatives, a category to which 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione belongs, have been explored for their potential in-vitro anti-inflammatory activities. The derivatives have shown potent anti-inflammatory effects, suggesting their utility in designing new leads for anti-inflammatory drugs. This evidence points towards the compound's potential in therapeutic applications, particularly in anti-inflammatory medication (Gondkar, Deshmukh, & Chaudhari, 2013).

Optoelectronic Materials

Quinazolines and pyrimidines, including derivatives like this compound, have significant applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show promising optoelectronic properties. Their use in organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors, among others, highlights the broad applicability of these derivatives in the development of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

1-(4-iodophenyl)-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXLSPXXUCMDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528991-21-0
Record name 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione
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